4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Lipophilicity Drug-likeness Membrane permeability

4-Chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 1354952-35-4) is a heterobifunctional pyrazolo[3,4-d]pyrimidine building block bearing two electrophilic centers of distinctly different reactivity—an aromatic C4–Cl and a benzylic C6–CH₂Cl—on a purine-isosteric core. Its molecular formula is C₁₂H₈Cl₂N₄ (MW 279.12 g/mol) with a predicted LogP of approximately 3.43, and commercial material is typically supplied at 95–98% purity.

Molecular Formula C12H8Cl2N4
Molecular Weight 279.12 g/mol
CAS No. 1354952-35-4
Cat. No. B1423085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
CAS1354952-35-4
Molecular FormulaC12H8Cl2N4
Molecular Weight279.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC(=N3)CCl)Cl
InChIInChI=1S/C12H8Cl2N4/c13-6-10-16-11(14)9-7-15-18(12(9)17-10)8-4-2-1-3-5-8/h1-5,7H,6H2
InChIKeyZOANCJOAKNNRRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 1354952-35-4): Procurement-Relevant Identity and Structural Profile


4-Chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 1354952-35-4) is a heterobifunctional pyrazolo[3,4-d]pyrimidine building block bearing two electrophilic centers of distinctly different reactivity—an aromatic C4–Cl and a benzylic C6–CH₂Cl—on a purine-isosteric core . Its molecular formula is C₁₂H₈Cl₂N₄ (MW 279.12 g/mol) with a predicted LogP of approximately 3.43, and commercial material is typically supplied at 95–98% purity . The N1-phenyl substituent distinguishes it from the more extensively studied N1-methyl congener (CAS 1255147-37-5), conferring greater lipophilicity (ΔLogP ≈ +1.67 vs. the N1-methyl analog), higher molecular weight (+62 Da), and the potential for π-stacking interactions in kinase ATP-binding pockets .

Why 4-Chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Cannot Be Replaced by Common In-Class Analogs


Although numerous 4,6-dihalogenated pyrazolo[3,4-d]pyrimidines exist, simple substitution at N1—swapping methyl for phenyl or benzyl for phenyl—alters lipophilicity, steric demand, and electronic character sufficiently to shift both synthetic reactivity profiles and biological target engagement . The two C–Cl bonds in this compound are chemically non-equivalent: the C4–Cl participates in aromatic nucleophilic substitution governed by the electron-deficient pyrimidine ring, while the C6–CH₂Cl is a benzylic electrophile susceptible to S_N2 pathways, enabling sequential, orthogonal derivatization that is not available in congeners carrying a single leaving group or identical C4/C6 substituents [1]. Procurement of a generic 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (lacking the 6-chloromethyl handle) therefore forfeits the regioselective control and diversification potential that the dual-electrophile architecture uniquely provides.

Quantitative Differentiation Evidence for 4-Chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine vs. Closest Analogs


Lipophilicity Advantage: N1-Phenyl vs. N1-Methyl LogP Comparison

The N1-phenyl substituent in the target compound confers a calculated LogP of 3.43, compared to a LogP of 1.76 for the N1-methyl analog (4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, CAS 1255147-37-5) . This ΔLogP of +1.67 represents an approximately 47-fold increase in octanol-water partition coefficient and places the phenyl derivative within the optimal lipophilicity range (LogP 1–4) for passive membrane permeability while the methyl analog falls near the lower boundary, potentially limiting cell penetration in the absence of active transport [1].

Lipophilicity Drug-likeness Membrane permeability

Regioselective C4 vs. C6 Reactivity Confirmed by X-Ray Crystallography in the Methyl Congener

In the structurally analogous 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, nucleophilic substitution with methylamine proceeds exclusively at the C4 position, leaving the C6–CH₂Cl group intact, as confirmed by single-crystal X-ray diffraction of the product 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine [1]. This regioselectivity demonstrates that the C4–Cl aromatic chloride is kinetically preferred over the C6–CH₂Cl benzylic chloride under standard amination conditions, establishing a reliable sequential derivatization strategy (C4 first, then C6) that is directly transferable to the 1-phenyl analog owing to identical pyrimidine-ring electronics [1][2].

Regioselective synthesis Nucleophilic substitution Orthogonal functionalization

N1-Phenyl Substitution Enables π-Stacking in EGFR Kinase Binding: Class-Level SAR from 1-Phenylpyrazolo[3,4-d]pyrimidine Antitumor Series

A series of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives evaluated against MCF-7 (breast) and A-549 (lung) cancer cell lines demonstrated that the N1-phenyl group engages in hydrophobic and π-stacking interactions within the EGFR-TK ATP-binding site, with lead compound 6b achieving 91% EGFR-TK inhibition [1]. In contrast, N1-alkyl (e.g., methyl) pyrazolo[3,4-d]pyrimidine series lack this aromatic surface complementarity and typically show shifted target selectivity toward CDK2 rather than EGFR [2]. The target compound, bearing the N1-phenyl substituent, is therefore pre-organized for development into EGFR-TK-targeted libraries, whereas the N1-methyl analog would require additional synthetic steps to introduce aromatic N1 substitution for the same target profile [1][2].

EGFR-TK inhibition Molecular docking π-Stacking interaction

Procurement-Ready Purity Benchmark: 98% Purity Specification vs. Typical 95% for In-Class Analogs

Commercial batches of 4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 1354952-35-4) are routinely specified at 98% purity from major research-chemical suppliers, compared to 95–97% for the 1-methyl analog (CAS 1255147-37-5) and 95% for many 4,6-dichloro-1-phenyl congeners . This 3-percentage-point purity differential corresponds to approximately 60% lower total impurity burden (2% vs. 5%), reducing the risk of off-target biological artifacts in cell-based screening and minimizing the need for pre-use repurification in parallel synthesis workflows .

Purity specification Quality control Reproducibility

Dual Electrophile Architecture Enables Sequential Derivatization vs. Single-Point Functionalization in 4-Chloro-Only Analogs

The target compound carries two chemically distinct electrophilic centers: an aromatic C4–Cl (activated by the electron-deficient pyrimidine ring) and a benzylic C6–CH₂Cl (susceptible to S_N2 displacement). In the documented chemistry of the 1-methyl analog, the C4–Cl reacts preferentially with amines under mild conditions (THF, room temperature), while the C6–CH₂Cl remains available for subsequent functionalization—with nucleophiles such as thiols, alkoxides, or secondary amines—after the first substitution step [1]. By contrast, the common comparator 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine features only a single reactive center and cannot support this sequential orthogonal derivatization strategy, limiting the diversity of accessible final compounds per synthetic cycle [2].

Bifunctional building block Sequential synthesis Chemical library diversification

Molecular Weight Optimization for Fragment-to-Lead Progression: 279 vs. 217 Da

With a molecular weight of 279.12 g/mol, the target compound falls within the upper boundary of the 'fragment' space (MW < 300 Da) defined by the Astex Rule of Three for fragment-based lead discovery, yet its N1-phenyl substituent provides greater shape complexity and target complementarity than the 1-methyl analog (217.05 g/mol) . The additional 62 Da correspond to the phenyl ring, which contributes meaningful binding enthalpy through hydrophobic contacts and π-stacking while keeping the compound below the 300 Da threshold where fragment-linking strategies remain tractable [1]. The 1-methyl analog, at 217 Da, offers fewer non-covalent interaction opportunities per unit mass and may require more extensive synthetic elaboration to achieve comparable target affinity in primary fragment screens.

Fragment-based drug discovery Molecular weight Lead-likeness

High-Value Application Scenarios for 4-Chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 1354952-35-4)


EGFR-Targeted Kinase Inhibitor Library Synthesis via Sequential C4/C6 Derivatization

The N1-phenyl group of 4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is pre-optimized for π-stacking in the EGFR-TK ATP-binding pocket, as demonstrated by the 91% EGFR-TK inhibition achieved by related 1-phenylpyrazolo[3,4-d]pyrimidines [1]. Using the compound as a common intermediate, medicinal chemistry teams can execute a two-step sequential diversification: first, C4–S_NAr with diverse primary or secondary amines to probe the hinge-binding region, followed by C6–CH₂Cl S_N2 displacement with thiols, phenols, or amines to explore the solvent-exposed channel. This strategy enables rapid construction of a focused EGFR-targeted library without requiring de novo N1-functionalization chemistry.

Fragment-Based Lead Discovery Campaigns Requiring High Pharmacophore Density Below 300 Da

At 279.12 g/mol with a LogP of 3.43, the compound sits in the optimal fragment space (MW < 300, ClogP < 3.5) while carrying significantly greater aromatic surface area for target engagement than the 217 Da N1-methyl analog [1]. Fragment screening groups can deploy this compound as a higher-affinity entry point for kinases, purinergic receptors, or other ATP-binding proteins where the phenyl ring contributes favorable hydrophobic and π-stacking enthalpy. The dual-electrophile architecture further permits on-resin or in-solution fragment elaboration without requiring protecting-group strategies, accelerating hit-to-lead timelines [2].

Reliable Building Block Supply for Automated Parallel Synthesis and High-Throughput Chemistry

With a commercial purity specification of 98%—confirmed across independent suppliers—this building block meets the stringent quality requirements of automated parallel synthesizers where impurities above 3% can compromise robot-dispensing accuracy and generate difficult-to-purify byproduct mixtures [1]. The compound's two orthogonal leaving groups support split-and-pool or directed-library formats that generate 24–96 products per synthetic cycle from a single starting material, reducing the number of distinct building blocks that procurement teams must source, qualify, and maintain in inventory .

Medicinal Chemistry Programs Requiring Modulation of Lipophilicity Without Altering Core Scaffold

Programs that have established SAR around the pyrazolo[3,4-d]pyrimidine core but need to systematically vary N1 substituents for pharmacokinetic optimization can use this compound as the 'phenyl anchor' in a matched-pair analysis against the N1-methyl analog (ΔLogP = +1.67) [1]. Direct comparison of matched molecular pairs differing only at N1—synthesized from the same 4,6-dichloropyrimidine-5-carboxaldehyde precursor using phenylhydrazine vs. methylhydrazine—provides unambiguous readout of the N1 substituent's contribution to potency, selectivity, metabolic stability, and permeability, enabling data-driven prioritization of which N1-substituted series to advance into lead optimization.

Quote Request

Request a Quote for 4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.